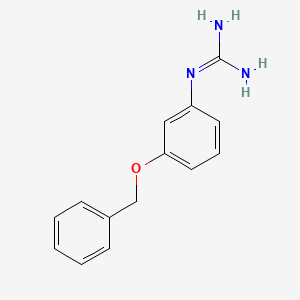

N-(3-Benzyloxy-phenyl)guanidine

Description

Contextualizing Guanidine (B92328) Chemistry in Medicinal Sciences

The guanidine group is a highly significant pharmacophore in medicinal chemistry due to its ability to form strong interactions with biological targets. nih.gov As a strong organic base, the guanidine moiety is readily protonated to its guanidinium (B1211019) form, which can engage in electrostatic interactions and hydrogen bonding with entities like carboxylate and phosphate (B84403) groups found in proteins and enzymes. researchgate.net This capacity for molecular recognition is fundamental to the biological activity of many natural products and synthetic drugs. researchgate.net The guanidine core is present in a wide array of therapeutic agents, including those for cardiovascular disease and antimicrobial applications, highlighting its versatility in drug design. mdpi.com

Evolution of Phenylguanidine Derivatives in Drug Discovery Paradigms

Phenylguanidine derivatives represent a crucial class of compounds in the ongoing quest for novel therapeutics. The modification of the phenyl ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and electronic character, which in turn influences its pharmacokinetic and pharmacodynamic profiles. Researchers have explored various substitutions on the phenyl ring to enhance target affinity and selectivity. For instance, the introduction of electron-withdrawing groups has been shown to be favorable for antiseizure activity in certain succinimide (B58015) derivatives. nih.gov This evolution from simple phenylguanidines to more complex, substituted analogs reflects a strategic approach to drug design, aiming to optimize therapeutic efficacy while minimizing off-target effects.

Structure

3D Structure

Properties

CAS No. |

205935-12-2 |

|---|---|

Molecular Formula |

C14H15N3O |

Molecular Weight |

241.29 g/mol |

IUPAC Name |

2-(3-phenylmethoxyphenyl)guanidine |

InChI |

InChI=1S/C14H15N3O/c15-14(16)17-12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H4,15,16,17) |

InChI Key |

FDLXZFWWHUOYOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for N 3 Benzyloxy Phenyl Guanidine and Its Analogs

Strategic Approaches to Guanidine (B92328) Core Synthesis

The formation of the guanidine functional group is a cornerstone of synthesizing the target compound. Various methods have been developed, ranging from classical reactions to modern catalytic approaches, to efficiently construct this nitrogen-rich moiety.

Guanylation Reactions Utilizing Protected Isothioureas and Related Reagents

A prevalent method for the synthesis of substituted guanidines involves the use of protected isothioureas as guanylating agents. These reagents, such as N,N'-di-Boc-S-methylisothiourea, offer a stable and reactive platform for the introduction of the guanidine group onto a primary amine. The reaction typically proceeds by the activation of the isothiourea, followed by nucleophilic attack of the amine.

The activation of N,N'-di-Boc-S-methylisothiourea can be achieved using various reagents. Historically, mercury(II) chloride has been employed for this purpose nih.gov. However, due to the toxicity of mercury compounds, alternative, more environmentally benign activators have been developed. These include cyanuric chloride and iodine, which promote the formation of a reactive carbodiimide (B86325) intermediate in situ. This intermediate is then readily attacked by the amine, such as 3-benzyloxyaniline (B72059), to yield the protected guanidine. The Boc (tert-butoxycarbonyl) protecting groups are advantageous as they reduce the basicity of the guanidine, facilitating purification by standard chromatographic techniques researchgate.net. Subsequent deprotection under acidic conditions, for instance with trifluoroacetic acid (TFA), affords the final guanidinium (B1211019) salt nih.gov.

Another powerful guanylating agent is N,N'-di-Boc-N''-triflylguanidine. This reagent is highly reactive and allows for the guanidinylation of a wide range of amines, including anilines, under mild conditions orgsyn.orggoogle.com. The reaction with benzylamine, for example, proceeds to completion within 30 minutes at room temperature in dichloromethane (B109758) orgsyn.org.

| Guanylating Agent | Activating Agent | Amine Substrate (Example) | Product | Reference |

| N,N'-di-Boc-S-methylisothiourea | HgCl2, Et3N | p-Aminophenol | N,N'-di-Boc-N''-(4-hydroxyphenyl)guanidine | nih.gov |

| N,N'-di-Boc-N''-triflylguanidine | - | Benzylamine | N,N'-di-Boc-N''-benzylguanidine | orgsyn.org |

Formation of Guanidine Linkages via Reductive Amination and Cyclization Routes

Reductive amination represents another strategic pathway to guanidine derivatives, although it is more commonly employed for the synthesis of substituted amines. In the context of guanidine synthesis, a potential route involves the reductive amination of an aldehyde or ketone with an amine in the presence of a cyanamide (B42294) derivative. A one-pot tandem direct reductive amination of aldehydes with primary amines using a (Boc)2O/sodium triacetoxyborohydride (B8407120) (STAB) system has been reported for the synthesis of N-Boc protected secondary amines, which could be envisioned as a starting point for further elaboration into a guanidine nih.govnih.govmasterorganicchemistry.com. For instance, the reaction of an aldehyde with a primary amine and a protected cyanamide under reducing conditions could theoretically lead to a protected guanidine.

Cyclization reactions offer a distinct approach to constructing guanidine-containing heterocyclic systems. While not directly yielding the acyclic N-(3-Benzyloxy-phenyl)guanidine, these methods are crucial for creating a diverse range of analogs. For example, palladium-catalyzed carboamination reactions of N-allylguanidines bearing cleavable protecting groups with aryl bromides lead to the formation of cyclic guanidine products nih.gov. Another approach involves the cascade hydroamination/Michael addition of mono-N-acryloylpropargylguanidines, catalyzed by silver(I), to produce highly substituted bicyclic guanidines nih.gov. Furthermore, radical cascade cyclization reactions of N-acyl cyanamides have been utilized to generate polycyclic guanidine derivatives researchgate.net. The kinetic aspects of the cyclization of N-substituted 1-(2-nitrophenyl)guanidines to form 3-amino-1,2,4-benzotriazine 1-oxides have also been studied, providing insight into the mechanism of such base-catalyzed ring closures chempap.org.

| Cyclization Strategy | Reactants | Product Type | Reference |

| Palladium-catalyzed carboamination | N-allylguanidines, aryl bromides | Cyclic guanidines | nih.gov |

| Silver(I)-catalyzed hydroamination/Michael addition | Mono-N-acryloylpropargylguanidines | Bicyclic guanidines | nih.gov |

| Radical cascade cyclization | N-acyl cyanamides | Polycyclic guanidines | researchgate.net |

Catalytic Guanylation for Enhanced Yields and Purity

The development of catalytic methods for guanylation has significantly advanced the synthesis of guanidines, offering improved efficiency and atom economy. Various metal-based catalysts have been shown to be effective for the addition of amines to carbodiimides, a common precursor for the guanidine core.

Iron-catalyzed guanylation has emerged as a cost-effective and environmentally friendly option. Commercially available and inexpensive iron(II) acetate (B1210297) has been demonstrated to be an excellent catalyst for the addition of a wide range of primary aromatic amines to carbodiimides, proceeding with high yields beilstein-journals.org.

Copper-catalyzed systems have also been employed for the synthesis of guanidine derivatives. For instance, the synthesis of biguanides can be achieved through the condensation of cyanoguanidine with an ammoniacal solution of cupric sulfate (B86663) beilstein-journals.org.

Palladium catalysis offers a versatile platform for C-N bond formation, including the synthesis of guanidines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines and aryl halides, is a powerful tool for creating aryl amines and can be adapted for guanidine synthesis nih.govchemspider.com. For example, the reaction of an aryl halide with guanidine itself in the presence of a palladium catalyst and a suitable ligand can lead to the corresponding N-arylguanidine.

Synthesis of the 3-Benzyloxy-phenyl Moiety

The preparation of the 3-benzyloxy-phenyl portion of the target molecule is a critical step that can be achieved through several synthetic pathways.

Benzylation of Hydroxy-substituted Phenyl Precursors

A straightforward method for synthesizing the 3-benzyloxy-phenyl moiety is the benzylation of a hydroxyl-substituted phenyl precursor, such as 3-aminophenol (B1664112) or 3-bromophenol (B21344). The reaction typically involves the treatment of the phenol (B47542) with a benzyl (B1604629) halide, most commonly benzyl bromide, in the presence of a base.

A detailed procedure for the benzylation of 3-bromophenol involves refluxing a solution of the phenol with benzyl bromide and potassium carbonate in acetone. This method results in a high yield of the corresponding 1-bromo-3-(benzyloxy)benzene chemicalbook.comprepchem.com. A similar approach can be applied to 3-aminophenol to directly synthesize 3-benzyloxyaniline, a key precursor for the final guanylation step.

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Bromophenol | Benzyl bromide, K2CO3, Acetone | 1-Bromo-3-(benzyloxy)benzene | 100% | chemicalbook.com |

| 3-Bromophenol | Benzyl bromide | 3-Benzyloxybromobenzene | 97% | prepchem.com |

Preparation of Halogenated Benzyloxy-phenyl Intermediates for Cross-Coupling

The synthesis of halogenated benzyloxy-phenyl intermediates, such as 1-bromo-3-(benzyloxy)benzene, provides a versatile platform for further functionalization via cross-coupling reactions. As mentioned in the previous section, the direct benzylation of a halogenated phenol is an effective route to these intermediates chemicalbook.comprepchem.com.

Once the halogenated benzyloxy-phenyl intermediate is obtained, it can be used in various cross-coupling reactions to introduce the guanidine moiety or a precursor to it. The Suzuki-Miyaura cross-coupling reaction, for instance, allows for the formation of carbon-carbon or carbon-nitrogen bonds. While typically used for C-C bond formation, variations of this reaction can be used to couple aryl halides with nitrogen-containing nucleophiles nih.govnih.gov.

The Buchwald-Hartwig amination is a more direct method for forming a C-N bond between an aryl halide and an amine or guanidine. This palladium-catalyzed reaction is highly efficient and tolerates a wide range of functional groups nih.govchemspider.com. Therefore, 1-bromo-3-(benzyloxy)benzene could be directly coupled with guanidine or a protected form of guanidine to synthesize this compound.

| Cross-Coupling Reaction | Substrates | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | ortho-bromoanilines, boronic esters | CataXCium A Pd G3 | ortho-substituted anilines |

| Buchwald-Hartwig Amination | bromopyridine, cyclohexane-1,2-diamine | [Pd2(dba)3], (±)-BINAP, NaOBu-t | N,N'-bis(pyridin-2-yl)cyclohexane-1,2-diamine |

Total Synthesis Approaches and Methodological Refinements

The total synthesis of this compound and its analogs is a well-established process, yet it is continually being refined to improve yields, purity, and versatility. The primary approach involves the construction of the guanidine functional group onto a pre-functionalized aniline (B41778) precursor.

A cornerstone of this synthesis is the reaction of 3-benzyloxyaniline with a guanidinylating agent. One of the most common and traditional methods for this transformation is the use of cyanamide in the presence of an acid catalyst, such as nitric acid. This reaction proceeds through the addition of the aniline to the cyanamide, forming the guanidine salt.

More contemporary methodological refinements have introduced alternative guanidinylating agents to enhance reaction efficiency and substrate scope. Reagents like N,N'-di-Boc-S-methylisothiourea and N,N'-bis(allyloxycarbonyl)-S-methylisothiourea have proven effective. These reagents react with the aniline precursor, often under milder conditions, to yield a protected guanidine intermediate. The protecting groups, such as the tert-butoxycarbonyl (Boc) or allyloxycarbonyl (Alloc), can then be removed under specific conditions to afford the final guanidine. For instance, Boc groups are typically removed with strong acids like trifluoroacetic acid (TFA), while Alloc groups can be cleaved using a palladium catalyst.

Another significant advancement in the synthesis of this compound analogs is the development of solid-phase synthesis protocols. This high-throughput approach allows for the rapid generation of a library of diverse compounds. In a typical solid-phase synthesis, an aniline precursor is attached to a solid support, such as a resin. The guanidinylation reaction is then carried out on the resin-bound aniline. This methodology is particularly advantageous for creating a large number of derivatives for structure-activity relationship (SAR) studies.

Derivatization Strategies for Structural Modification

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogs with potentially enhanced biological activities. These derivatization strategies are typically focused on three key areas: the phenyl ring, the guanidine nitrogen atoms, and the incorporation of complementary pharmacophores.

Introduction of Substituents on the Phenyl Ring

The introduction of substituents onto the phenyl ring is a fundamental strategy for modulating the electronic and steric properties of the molecule. This can be achieved by starting with an appropriately substituted 3-aminophenol precursor before the introduction of the benzyl group. For example, a variety of substituted anilines can be used as starting materials to introduce functionalities such as halogens, alkyl groups, or alkoxy groups onto the aromatic ring. This approach allows for systematic exploration of how different substituents at various positions on the phenyl ring influence the compound's biological profile.

Synthesis of Hybrid Molecules Incorporating Complementary Pharmacophores

To explore synergistic effects or to target multiple biological pathways, this compound can be incorporated into hybrid molecules. This advanced derivatization strategy involves linking the guanidine-containing scaffold to other known pharmacophores. For instance, the benzyloxy group can be replaced by or linked to other functional units that have a known affinity for a particular biological target. The synthesis of these hybrid molecules often requires multi-step synthetic sequences, including the formation of appropriate linkers to connect the two pharmacophoric moieties. This approach has the potential to generate novel compounds with unique and improved therapeutic properties.

Advanced Purification and Isolation Techniques for this compound and its Analogs

The purification and isolation of this compound and its derivatives are critical steps to ensure the high purity required for accurate biological evaluation. Due to the basic nature of the guanidine group, these compounds are often handled and purified as their salt forms, such as hydrochlorides or trifluoroacetates.

A primary purification method is column chromatography on silica (B1680970) gel. The choice of eluent is crucial for successful separation. A common mobile phase consists of a mixture of a relatively nonpolar solvent, such as dichloromethane, and a polar solvent, like methanol. The addition of a small amount of a basic modifier, such as triethylamine, or an acidic modifier, like acetic acid, can improve the chromatographic resolution and prevent peak tailing by ensuring the compound remains in a single protonation state.

For more challenging separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) is the technique of choice. Reversed-phase HPLC, typically using a C18 stationary phase, is widely employed. The mobile phase usually consists of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, with an acidic additive like trifluoroacetic acid (TFA). The TFA forms an ion pair with the basic guanidine group, which improves the retention and peak shape on the nonpolar stationary phase.

Mechanistic Investigations of Biological Activity Pre Clinical Focus

Elucidation of Molecular Target Interactions and Binding Mechanisms

The guanidinium (B1211019) group is a key feature in many biologically active compounds, and its presence in N-(3-Benzyloxy-phenyl)guanidine suggests a propensity for specific molecular interactions. sci-hub.sescilit.com Phenylguanidine and its derivatives have been noted for a range of biological activities, including effects on the cardiovascular and nervous systems. ontosight.ai

Currently, there is no publicly available scientific literature that specifically details the inhibitory or modulatory effects of this compound on enzymes such as enteropeptidase, cholinesterases, or signal peptidase. While some phenylguanidine compounds have been shown to inhibit certain enzymes, direct evidence for this specific molecule is lacking. ontosight.ai

Substituted guanidine (B92328) derivatives have demonstrated significant affinity for sigma receptors. sci-hub.se N,N'-disubstituted guanidines, a class to which this compound belongs, have been highlighted for their high-affinity binding to sigma receptors in mammalian brain tissue, suggesting potential applications in addressing psychiatric conditions. sci-hub.se

The core structure of this compound aligns with the pharmacophore of many known sigma receptor ligands. For instance, the structurally related compound 1,3-di-o-tolylguanidine (B1662265) (DTG) is a well-established sigma receptor ligand. nih.gov Research on other guanidine derivatives, such as [125I]-labeled 1-(p-iodophenyl)-3-(1-adamantyl)guanidine (PIPAG), has confirmed high-affinity binding to sigma sites, with dissociation constants (Kd) in the low nanomolar range. nih.gov The binding of PIPAG was potently inhibited by known sigma receptor ligands like haloperidol (B65202) and DTG, further solidifying the link between the guanidine scaffold and sigma receptor interaction. nih.gov

Given these precedents, it is highly probable that this compound also functions as a sigma receptor ligand. The benzyloxy-phenyl moiety would contribute to the molecule's hydrophobicity and potential aromatic interactions within the receptor's binding pocket, influencing its affinity and selectivity for sigma-1 versus sigma-2 receptor subtypes. nih.gov

Table 1: Sigma Receptor Binding Affinities of Related Guanidine Compounds

| Compound | Receptor Subtype | Binding Affinity (Ki or Kd) | Reference |

| [125I]-1-(p-iodophenyl)-3-(1-adamantyl)guanidine (PIPAG) | Sigma (undifferentiated) | Low nanomolar Kd | nih.gov |

| 1,3-di-o-tolylguanidine (DTG) | Sigma (used as competitor) | - | nih.gov |

| N-(adamantan-1-yl)-N′-(p-iodophenyl)guanidine | Sigma | High affinity | sci-hub.se |

This table is provided for contextual purposes, showcasing the affinity of structurally related compounds due to the absence of specific binding data for this compound.

The modulation of protein-protein interactions (PPIs) is a critical area of drug discovery. However, there is currently no specific information available in the scientific literature regarding the ability of this compound to modulate PPIs.

Cellular Pathway Perturbations and Signaling Events

The potential interaction of this compound with sigma receptors suggests it could influence various cellular signaling pathways. Sigma receptors are known to be involved in a multitude of cellular functions, including cell survival and proliferation.

There is no direct experimental evidence to date that describes the effects of this compound on cell cycle regulation or its ability to induce apoptosis in pre-clinical cell lines.

Specific studies detailing the impact of this compound on the proliferation and viability of cells in in vitro models have not been identified in the public domain.

Membrane Interaction and Permeability Studies in Bacterial or Eukaryotic Cells

Guanidine derivatives are recognized for their ability to interact with and disrupt cellular membranes, a key aspect of their biological activity. The positively charged guanidinium group can engage in electrostatic interactions with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683). nih.gov This initial binding is often followed by the insertion of hydrophobic portions of the molecule into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death. nih.gov

Studies on isopropoxy benzene (B151609) guanidine (IBG), a related guanidine derivative, demonstrate this mechanism against Staphylococcus aureus. IBG has been shown to dissipate the membrane potential and disrupt the integrity of the cytoplasmic membrane. nih.gov The interaction leads to the formation of pores or holes in the cell membrane, resulting in the leakage of cytoplasmic contents. nih.gov

In Gram-negative bacteria like Escherichia coli, the outer membrane typically presents a barrier. However, studies on hybrid peptides and combination therapies show that once this barrier is bypassed, guanidine-containing compounds can effectively permeabilize the inner bacterial membrane. mdpi.comnih.gov The mechanism involves targeting specific phospholipids like phosphatidylglycerol and cardiolipin (B10847521) within the cytoplasmic membrane. nih.gov The ability of these compounds to permeabilize bacterial membranes is often evaluated using fluorescent probes like N-phenyl-1-naphthylamine (NPN), which fluoresces upon entering the damaged, hydrophobic environment of the membrane. mdpi.com

Modulation of Intracellular Ion Homeostasis (e.g., Ca2+ overload)

Guanidine-containing compounds can influence intracellular ion homeostasis, a critical factor for cell survival and function. Acid-Sensing Ion Channels (ASICs), which are cation channels activated by low extracellular pH, are potential pharmacological targets for these compounds. nih.gov The modulation of such channels can disrupt the delicate balance of ions across the cell membrane.

Research indicates that compounds like amiloride (B1667095) and 2-guanidine-4-methylquinazoline (GMQ) can modulate ASIC1a and ASIC3 channels, affecting their activation and inactivation properties. nih.gov While not directly demonstrating Ca2+ overload by this compound, this illustrates a plausible mechanism by which guanidine derivatives can interfere with ion channel function. The regulation of intracellular ion concentrations is also linked to pathways controlling lysosome biogenesis, where Na+/H+ exchangers (NHEs) play a crucial role in maintaining cellular pH and ion balance, which in turn influences Ca2+ signaling. nih.govresearchgate.net Disruption of these exchangers can have downstream effects on calcium-dependent signaling pathways. researchgate.net

Investigation of Antimicrobial Mechanisms (e.g., against Staphylococcus aureus, Escherichia coli)

The antimicrobial action of this compound and its analogs is primarily attributed to their ability to compromise bacterial cell membranes. This activity has been observed against both Gram-positive and Gram-negative bacteria.

Against Staphylococcus aureus, a Gram-positive bacterium, related guanidine compounds like IBG show potent antibacterial activity. nih.gov The mechanism does not appear to be easily thwarted by the development of resistance, a significant advantage over many conventional antibiotics. nih.gov

In the case of Gram-negative Escherichia coli, the outer membrane poses a significant permeability barrier. However, IBG has demonstrated a potent synergistic effect when combined with agents like colistin (B93849) that disrupt the outer membrane. nih.gov This allows IBG to access and act on the inner cytoplasmic membrane, leading to cell death. nih.govnih.gov This suggests that the primary target is the cytoplasmic membrane, a feature common to both Gram-positive and Gram-negative bacteria. nih.gov

Bacterial Cell Wall and Membrane Integrity Studies

Detailed studies confirm that the primary antimicrobial mechanism for related guanidine compounds is the disruption of the bacterial cell membrane.

Key Findings on Membrane Disruption by Isopropoxy Benzene Guanidine (IBG):

Membrane Potential Dissipation: In S. aureus, IBG treatment leads to a rapid loss of membrane potential, a critical component of bacterial energy metabolism. nih.gov

Increased Membrane Permeability: The uptake of fluorescent dyes such as SYTOX Green and propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes, is significantly increased following treatment with IBG. nih.govnih.gov

Structural Damage: Transmission electron microscopy of S. aureus cells treated with IBG reveals visible damage to the cell membrane, including alterations in morphology and leakage of intracellular contents. nih.gov

Phospholipid Binding: Mechanistic studies indicate that IBG directly binds to the bacterial phospholipids phosphatidylglycerol (PG) and cardiolipin (CA), which are key components of the cytoplasmic membrane. This interaction is believed to trigger membrane damage. nih.gov

| Assay | Organism | Observed Effect of Guanidine Derivative (IBG) | Reference |

|---|---|---|---|

| Membrane Potential | S. aureus | Dissipation of membrane potential | nih.gov |

| SYTOX Green Uptake | S. aureus | Increased fluorescence, indicating membrane permeabilization | nih.gov |

| Propidium Iodide (PI) Uptake | R. anatipestifer | Increased fluorescence, indicating compromised membrane integrity | nih.gov |

| Transmission Electron Microscopy (TEM) | S. aureus | Visible damage to the cell membrane and leakage of cytoplasm | nih.gov |

| Phospholipid Binding | S. aureus | Binds to phosphatidylglycerol (PG) and cardiolipin (CA) | nih.gov |

Inhibition of Essential Bacterial Enzymes or Processes (e.g., FtsZ GTPase)

Beyond direct membrane damage, another potential antimicrobial mechanism for compounds like this compound is the inhibition of essential cellular processes, such as cell division. The FtsZ protein, a bacterial homolog of tubulin, is a key component of the cell division machinery and an attractive target for new antibiotics. nih.gov

Inhibition of FtsZ polymerization prevents the formation of the Z-ring, a structure essential for bacterial cytokinesis. nih.gov This leads to filamentation of the bacteria and eventual cell death. nih.gov Research on the FtsZ-directed prodrug TXY436, whose active form is PC190723, has shown that it can inhibit the polymerization of E. coli FtsZ in vitro. nih.gov While wild-type E. coli is not susceptible due to efflux pumps, inhibiting these pumps renders the bacteria sensitive to the compound. nih.gov Treatment of these sensitized E. coli with TXY436 results in the characteristic filamentous morphology, providing evidence of FtsZ targeting and inhibition of cell division. nih.gov This mode of action represents a promising avenue for guanidine-based antibacterial agents.

Antiviral Activity and Related Mechanistic Studies

Guanidine derivatives have been explored for their potential antiviral properties. ontosight.ai The mechanisms can involve interfering with viral proteins or nucleic acids. ontosight.ai

A study on a remdesivir (B604916) prodrug featuring a benzyl (B1604629) group modification (V2043) demonstrated potent in vitro antiviral activity against a range of RNA viruses, including SARS-CoV-2, Dengue virus, and Zika virus. nih.gov While structurally different, this highlights the potential contribution of benzyl moieties to antiviral efficacy.

Another relevant study identified N-phenylpyridine-3-carboxamide (NPP3C) as an inhibitor of several flaviviruses, including Dengue and Zika virus. nih.gov Mechanistic investigations revealed that NPP3C acts at a post-entry stage, specifically impeding the viral RNA replication step, without affecting viral translation or the formation of replication organelles. nih.gov This provides a specific molecular mechanism that could be relevant for other aromatic, nitrogen-containing heterocyclic compounds.

Antimalarial Activity Investigations

The benzyloxy-phenyl structural motif is present in compounds that have been investigated for antimalarial activity. A study on N-benzyloxydihydrotriazines, specifically the compound clociguanil, confirmed its activity against rodent malaria. nih.gov These compounds are known to act as folic acid antagonists. nih.gov

More recent research has focused on other structurally related molecules. A series of N-arylcinnamanilides were screened against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, with several derivatives showing potent activity and low cytotoxicity. nih.gov Furthermore, a compound containing a 3-benzyloxy-4-methoxy-phenyl group was evaluated for its in vitro antimalarial activity against both P. falciparum and circulating strains of P. vivax, indicating the therapeutic potential of this chemical scaffold. bvsalud.org

Structure Activity Relationship Sar Studies and Rational Analog Design

Systematic Exploration of Substituent Effects on Biological Activity

The phenyl ring attached to the guanidine (B92328) moiety serves as a primary site for modification to tune biological activity. Studies on related N-phenylguanidine series have demonstrated that the position and nature of substituents are critical.

Research on diarylguanidines as NMDA receptor antagonists indicated that substituents at the meta or ortho positions of the phenyl ring generally confer greater affinity compared to those at the para position. nih.gov For instance, in symmetrically substituted diarylguanidines, an ethyl group was found to be the preferred substituent at the meta position, while an isopropyl group was optimal at the ortho position. nih.gov

In the context of antimicrobial activity, substitutions on a related benzyl (B1604629) guanidine scaffold provided significant insights. The introduction of electron-withdrawing groups, such as halogens, has been shown to be beneficial. Dichlorobenzyl derivatives, for example, proved to be potent against S. aureus. nih.gov Specifically, a 2,4-dichlorobenzyl derivative exhibited excellent antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL against S. aureus and 4 µg/mL against E. coli. nih.gov Furthermore, a 3-(4-trifluoromethyl)-benzyloxy derivative showed high potency against S. aureus with a MIC of 1 µg/mL. nih.gov These findings suggest that strong electron-withdrawing substituents on the benzyl portion, which corresponds to the benzyloxy-phenyl ring system in the title compound, can significantly enhance antimicrobial efficacy.

3D-QSAR analyses on other compound classes containing substituted phenyl rings also support these observations, suggesting that the introduction of small, hydrophobic groups on the phenyl ring could increase biological activity. researchgate.net

Table 1: Influence of Phenyl Ring Substitutions on Antimicrobial Activity of Benzyl Guanidine Analogs Note: This table represents data from related benzyl guanidine scaffolds to infer potential effects on the N-(3-Benzyloxy-phenyl)guanidine structure.

| Compound Analogue (Substitution on Benzyl Moiety) | Activity against S. aureus (MIC, µg/mL) | Activity against E. coli (MIC, µg/mL) | Reference |

|---|---|---|---|

| 4-Trifluoromethyl | 1 | 16 | nih.gov |

| 2,4-Dichloro | 0.5 | 4 | nih.gov |

The benzyloxy group is a defining feature of the this compound structure, acting as a larger substituent that significantly influences interactions with biological targets. Variations in this moiety, such as changing the length of the ether linker or altering the nature of the aromatic ring, can have profound effects.

In a study of N-substituted phenyldihydropyrazolones, which also feature a substituted phenyl ring, it was generally observed that more apolar compounds demonstrated better activity. frontiersin.org This suggests that the hydrophobic character of the benzyloxy group is likely a key contributor to the biological activity of this compound.

While direct studies on linker length for this compound are not widely published, research on other molecular scaffolds provides valuable parallels. For instance, in a series of flavonoid derivatives, the length and substitution pattern of attached chains were critical; compounds with longer or multi-substituted chains showed a loss of activity, indicating an optimal size and conformation for the substituent. mdpi.com This principle likely applies to the benzyloxy group, where the methylene (B1212753) linker (-O-CH2-Ph) correctly positions the terminal phenyl ring for optimal target engagement. Replacing the benzyl group with a simple methoxy (B1213986) group, for example, would drastically alter the spatial and hydrophobic properties, likely leading to a significant change in activity.

Substitution on the nitrogen atoms of the guanidine core itself is a powerful strategy for modulating activity and selectivity.

Studies on diarylguanidines revealed that adding small alkyl substituents to the guanidine nitrogens could dramatically influence selectivity for different receptors. nih.gov The introduction of a methyl group to create a trisubstituted guanidine, such as N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, retained high affinity for the NMDA receptor ion channel site while significantly reducing affinity for sigma receptors. nih.gov

Conversely, in the antimicrobial benzyl guanidine series, substitution on a guanidine nitrogen atom led to a sharp decrease in potency. nih.gov When a hydrogen on the guanidine unit was replaced with a methyl or a methoxyethyl group, the antimicrobial MIC against S. aureus dropped from 1 µg/mL to 32 µg/mL, indicating that an unsubstituted guanidine might be crucial for this specific activity. nih.gov

These contrasting outcomes highlight that the impact of N-substitution is highly dependent on the biological target. For some targets, these substitutions can enhance selectivity, while for others, they can abolish the necessary hydrogen-bonding interactions required for activity.

Table 2: Effect of Guanidine N-Substitution on Biological Activity

| Base Scaffold | Guanidine Substitution | Effect on Activity | Target/Assay | Reference |

|---|---|---|---|---|

| N-1-naphthyl-N'-(3-ethylphenyl)guanidine | N'-methyl | Retained NMDA affinity, reduced sigma receptor affinity | NMDA/Sigma Receptor Binding | nih.gov |

| Benzyl guanidine | N-methyl or N-methoxyethyl | Significant decrease in potency (MIC from 1 to 32 µg/mL) | Antimicrobial (S. aureus) | nih.gov |

Identification of Key Pharmacophores and Structural Motifs

Based on SAR studies, a general pharmacophore model for this compound and its analogs can be proposed. This model typically consists of three key components:

The Guanidine Head: The basic guanidine unit is often essential for activity, likely participating in crucial hydrogen bonding or electrostatic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding site. Its protonated state at physiological pH makes it a strong hydrogen bond donor.

The Central Phenyl Ring: This aromatic ring acts as a central scaffold, orienting the other functional groups. Substitutions on this ring, particularly at the meta position relative to the guanidine, are critical for tuning potency and selectivity.

The Benzyloxy Tail: This large, hydrophobic group often occupies a hydrophobic pocket within the binding site. The ether linkage provides a degree of conformational flexibility, while the terminal phenyl ring can engage in π-stacking or other non-polar interactions.

The combination of a protonatable, basic "head" and a large hydrophobic "tail" is a common motif in ligands for various receptors and channels.

Stereochemical Considerations in Activity Modulation

Stereochemistry becomes a critical factor when chiral centers are introduced into the molecular structure. While the parent this compound is achiral, the synthesis of analogs can create stereocenters whose absolute configuration can profoundly impact biological activity.

In a study on novel Nav1.7 inhibitors that combined different structural motifs, a chiral compound, 10o , was synthesized and its enantiomers were evaluated. nih.gov The results showed that the (+)-10o enantiomer possessed significantly higher inhibitory activity against the Nav1.7 channel compared to its (–)-10o counterpart. nih.gov This demonstrates that a specific three-dimensional arrangement of the functional groups is required for optimal interaction with the chiral environment of the protein binding site, a principle that is broadly applicable in drug design.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

To more deeply understand and predict the activity of N-phenylguanidine derivatives, computational QSAR models have been developed. These models translate the structural features of a series of compounds into a mathematical equation that correlates them with their biological activity.

For example, a 3D-QSAR study on acyl guanidine analogs as β-secretase (BACE1) inhibitors was performed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net The resulting CoMSIA model was highly predictive and generated contour maps that visualized the structural requirements for potent activity. researchgate.net The analysis suggested that an acyl guanidine group was an important moiety and that introducing small hydrophobic groups on a phenyl ring could enhance biological activity. researchgate.net

Similarly, 3D-QSAR models have been developed for antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for which many guanidine-containing compounds have been designed. nih.gov These models help identify key steric and electrostatic fields that are favorable or unfavorable for activity, guiding the design of new compounds with improved potency. nih.gov Such computational approaches accelerate the research process by prioritizing the synthesis of compounds with a higher probability of success.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of N-(3-Benzyloxy-phenyl)guanidine, molecular docking simulations would be instrumental in identifying potential biological targets by virtually screening it against a library of protein structures.

This process would involve:

Preparation of the Ligand: Generating a 3D conformation of this compound.

Target Protein Selection: Identifying potential protein targets based on the structural similarity of this compound to known ligands or based on a specific therapeutic hypothesis.

Docking Algorithm: Using software like AutoDock, Gold, or Glide to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring and Analysis: Evaluating the predicted binding poses using a scoring function to estimate the binding affinity. The poses would be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's amino acid residues.

Although no specific molecular docking studies featuring this compound are publicly documented, research on related guanidine (B92328) derivatives has demonstrated their ability to interact with a range of biological targets, often involving interactions with acidic residues like aspartate and glutamate (B1630785) through the guanidinium (B1211019) group.

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed understanding of the ligand-target complex. MD simulations simulate the movement of atoms and molecules over time, allowing for the assessment of the stability of the binding pose and the exploration of conformational changes in both the ligand and the protein.

For a complex of this compound and a target protein, an MD simulation would typically involve:

System Setup: Placing the docked complex in a simulated environment, usually a box of water molecules with ions to mimic physiological conditions.

Simulation: Applying a force field (e.g., CHARMM, AMBER) to calculate the forces between atoms and solving the equations of motion to simulate the system's evolution over nanoseconds or even microseconds.

Analysis: Analyzing the trajectory to assess the stability of the binding, evidenced by metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). It would also allow for the detailed study of water molecule dynamics at the binding interface and the calculation of binding free energies.

While no specific MD simulation studies for this compound are available, MD simulations of other guanidinium-containing molecules have been used to understand their interactions in biological systems, such as their role in duplex formation with DNA.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) can provide insights into the reactivity and physicochemical properties of this compound.

Key properties that would be calculated include:

Molecular Orbitals: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: Visualizing the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

These calculations would provide a fundamental understanding of the molecule's intrinsic properties that govern its interactions with biological targets.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Design

In silico prediction of ADME properties is a critical step in early-stage drug discovery to assess the potential pharmacokinetic profile of a compound. Various computational models, often based on quantitative structure-property relationships (QSPR), are used to predict these properties for this compound.

Predicted ADME properties would include:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption.

Distribution: Predictions of blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Estimation of clearance and half-life.

While specific predicted ADME data for this compound is not published in research articles, its ChEMBL database entry (CHEMBL1191122) may contain computationally generated ADME-related properties. General computational tools and web servers are available to predict these properties for any given small molecule.

Pharmacophore Modeling and In Silico Screening for New Targets

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be developed based on the structure of this compound and other structurally related active compounds.

The process would entail:

Feature Identification: Defining key chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings within the molecule. The benzyloxy group itself can be considered a key pharmacophoric feature.

Model Generation: Creating a 3D model that represents the spatial arrangement of these features.

Virtual Screening: Using the generated pharmacophore model as a query to search large chemical databases for other molecules that fit the model, potentially identifying novel compounds with similar biological activity.

Pharmacophore models have been successfully developed for various classes of guanidine-containing ligands to identify new bioactive molecules.

Pre Clinical in Vitro and in Vivo Research Models Mechanistic & Efficacy Focused

Cell-Based Assays for Mechanistic Investigations

While specific studies on N-(3-Benzyloxy-phenyl)guanidine's effects on cell viability, apoptosis, and cell cycle progression are not extensively documented in publicly available literature, the general approach to investigating these parameters for a novel compound is well-established. Cell-based assays are fundamental in determining a compound's cellular effects and potential as a therapeutic agent, particularly in fields like oncology.

Cell Viability Assays: These assays are crucial for determining the concentration at which a compound exhibits cytotoxic effects. Commonly used assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. Other methods, such as the trypan blue exclusion assay or assays measuring ATP content (e.g., CellTiter-Glo®), provide quantitative data on the number of living cells in a population after treatment with the compound. nih.govassaygenie.com For this compound, a dose-response curve would be generated to determine its IC50 (half-maximal inhibitory concentration) in various cell lines.

Apoptosis Assays: To understand if the cytotoxic effects of this compound are due to programmed cell death, apoptosis assays are employed. These can include Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry to distinguish between apoptotic and necrotic cells. Another common method is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of late-stage apoptosis. Western blotting for key apoptotic proteins such as caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins, and PARP (Poly (ADP-ribose) polymerase) would further elucidate the apoptotic pathway involved.

Cell Cycle Analysis: To investigate whether this compound affects cell proliferation by arresting the cell cycle at a specific phase, flow cytometry analysis of PI-stained cells is utilized. This technique quantifies the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. Any significant accumulation of cells in a particular phase would suggest that the compound interferes with cell cycle progression at that checkpoint.

Illustrative Data Table for Potential Cell-Based Assay Investigations:

| Assay Type | Purpose | Potential Endpoints to Measure |

| Cell Viability (MTT) | To determine the cytotoxic concentration of the compound. | IC50 value (concentration that inhibits 50% of cell growth). |

| Apoptosis (Annexin V/PI) | To quantify the induction of programmed cell death. | Percentage of apoptotic and necrotic cells. |

| Cell Cycle (PI Staining) | To assess the effect of the compound on cell cycle progression. | Distribution of cells in G0/G1, S, and G2/M phases. |

Enzyme and Receptor Binding Assays to Confirm Target Engagement

The specific molecular targets of this compound are not well-defined in the available literature. However, guanidine (B92328) derivatives are known to interact with a variety of enzymes and receptors. To confirm target engagement, enzyme and receptor binding assays are indispensable.

For instance, if this compound were hypothesized to target a specific enzyme, an in vitro enzyme activity assay would be performed. This would involve incubating the purified enzyme with its substrate in the presence and absence of the compound and measuring the rate of product formation. A reduction in enzyme activity would indicate inhibition.

Similarly, if the compound is thought to interact with a particular receptor, radioligand binding assays can be used. nih.gov In this technique, a radiolabeled ligand known to bind to the receptor of interest is competed with varying concentrations of this compound. The ability of the compound to displace the radioligand provides a measure of its binding affinity (Ki).

Microbiological Assays for Antimicrobial Spectrum and Potency

The antimicrobial properties of guanidine derivatives have been a subject of investigation. nih.gov For this compound, microbiological assays are essential to determine its spectrum of activity and potency against various bacterial and fungal strains.

The primary method for assessing antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC). idexx.dk The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. idexx.dk A study that synthesized and evaluated a series of benzyloxy guanidine derivatives, including a compound closely related to this compound, reported their antimicrobial activities against Staphylococcus aureus and Escherichia coli. nih.gov While many derivatives in the study showed potent inhibitory activity, the tested benzyloxy guanidine derivatives did not display significant potency. nih.gov

Antimicrobial Activity of a Benzyloxy Guanidine Derivative:

| Compound | Target Organism | MIC (µg/mL) |

| tert-Butyl N-[({[3-(benzyloxy)phenyl]methyl}amino)({[(tert-butoxy) carbonyl] amino})methylidene]carbamate | Staphylococcus aureus | >32 |

| tert-Butyl N-[({[3-(benzyloxy)phenyl]methyl}amino)({[(tert-butoxy) carbonyl] amino})methylidene]carbamate | Escherichia coli | >32 |

Data from Molecules 2023, 28(1), 5. nih.gov

This data suggests that while the guanidine scaffold is a promising starting point for antimicrobial drug discovery, the specific substitutions on the benzyloxy phenyl ring are critical for activity.

Animal Models for Proof-of-Concept Efficacy Studies

Following promising in vitro results, the evaluation of a compound's efficacy moves to in vivo animal models. These models are crucial for establishing proof-of-concept and understanding the compound's behavior in a complex biological system. The choice of animal model depends on the therapeutic area of interest, such as infection, cancer, or neurological disorders. nih.gov

Evaluation of Compound Activity in Disease-Relevant Animal Models

Given the antimicrobial potential of some guanidine derivatives, an infection model would be a logical first step for in vivo testing of this compound. For example, a murine model of bacterial infection (e.g., a skin infection with S. aureus or a systemic infection with E. coli) could be used. The compound would be administered to the infected animals, and its efficacy would be assessed by monitoring survival rates, bacterial burden in target organs, and clinical signs of illness.

In the context of cancer, if in vitro data were to show cytotoxic effects against specific cancer cell lines, a tumor xenograft model could be employed. nih.gov This typically involves implanting human cancer cells into immunocompromised mice. Once tumors are established, the animals would be treated with this compound, and tumor growth would be monitored over time.

For potential neurological applications, animal models of specific disorders would be utilized. For instance, if the compound were being investigated for neuroprotective effects, a model of stroke or neurodegenerative disease could be used, with endpoints focused on behavioral outcomes and histological analysis of the brain.

Pharmacodynamic Marker Analysis in Preclinical Animal Studies

Pharmacodynamic (PD) markers are measurable indicators of a drug's effect on the body. In preclinical animal studies, the analysis of PD markers is essential to confirm that the compound is engaging its target and eliciting the desired biological response in vivo.

If this compound were being developed as an enzyme inhibitor, the activity of the target enzyme could be measured in tissue samples from treated animals. A significant reduction in enzyme activity would serve as a PD marker of target engagement. In an oncology setting, PD markers could include changes in the levels of proteins involved in cell proliferation or apoptosis within the tumor tissue. For an antimicrobial agent, a reduction in the bacterial load in infected tissues would be a key PD marker.

Radiotracer Development and Imaging in Preclinical Models for Biological Distribution and Target Engagement

Radiolabeling this compound to create a radiotracer would enable non-invasive in vivo imaging studies, such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). These techniques can provide valuable information on the compound's biodistribution, pharmacokinetics, and target engagement in living animals.

By imaging the distribution of the radiolabeled compound, researchers can determine which organs and tissues it accumulates in, providing insights into potential sites of action and off-target effects. Furthermore, if the compound binds to a specific target with high affinity, PET or SPECT imaging can be used to visualize and quantify the density of this target in different tissues and to confirm that the compound is reaching and binding to its intended target in the context of a disease model.

Future Research Directions and Challenges in the Study of N 3 Benzyloxy Phenyl Guanidine

Addressing Selectivity and Off-Target Interactions

A primary challenge in the development of any potential therapeutic agent is ensuring its selectivity for the desired biological target while minimizing off-target interactions that can lead to unwanted side effects. For N-(3-Benzyloxy-phenyl)guanidine, a key area of future research will be to comprehensively profile its binding affinity across a wide range of receptors, enzymes, and ion channels.

Research on related diarylguanidines has shown that structural modifications can significantly influence selectivity. For instance, studies on N,N'-diarylguanidine derivatives have demonstrated that the nature and position of substituents on the phenyl rings, as well as the substitution pattern on the guanidine (B92328) nitrogen atoms, can dictate the compound's affinity for different receptors, such as the NMDA receptor ion channel versus sigma receptors. nih.gov Specifically, it has been observed that meta-substituted phenyl rings can enhance affinity for the NMDA receptor. nih.gov

Future research on this compound should therefore involve systematic structure-activity relationship (SAR) studies. By synthesizing and screening a library of analogues with modifications to the benzyloxy and phenyl groups, as well as the guanidine moiety, researchers can identify the key structural features that govern selectivity. This approach will be crucial for optimizing the compound's a potential lead for further development.

Exploration of Novel Biological Targets and Therapeutic Areas

While the specific biological targets of this compound are yet to be fully elucidated, the guanidine scaffold is known to interact with a variety of biological molecules. ontosight.ai Guanidine derivatives have been investigated for their potential in treating a range of conditions, including neurological disorders and microbial infections. ontosight.ai

Future research should aim to explore novel biological targets and therapeutic areas for this compound. This could involve high-throughput screening against diverse panels of receptors and enzymes to identify novel interactions. Given the neuroprotective potential of some guanidine derivatives, investigating the effects of this compound in models of neurodegenerative diseases such as stroke could be a fruitful avenue. nih.gov Furthermore, its potential antioxidant, anti-inflammatory, and antimicrobial properties warrant investigation. ontosight.ai

The identification of novel targets could also be accelerated by computational approaches, such as molecular docking and virtual screening, to predict potential binding partners based on the compound's structure.

Development of Advanced Delivery Systems for Research Applications

The physicochemical properties of this compound will influence its solubility, stability, and ability to cross biological membranes, all of which are critical for its utility as a research tool. Future research should focus on characterizing these properties and, if necessary, developing advanced delivery systems to enhance its bioavailability and target-site concentration in preclinical studies.

Depending on its intended research application, various formulation strategies could be explored. For instance, if the compound exhibits poor aqueous solubility, formulation as a salt, such as a nitrate (B79036) salt, could be considered. cymitquimica.com For targeted delivery, particularly to the central nervous system, encapsulation in nanoparticles or liposomes could be investigated to facilitate passage across the blood-brain barrier. The development of such delivery systems will be essential for obtaining reliable and reproducible data in in vivo research settings.

Integration with Modern Omics Technologies for Comprehensive Mechanistic Insight

To gain a comprehensive understanding of the mechanism of action of this compound, future studies should integrate modern "omics" technologies. Proteomics and metabolomics, in particular, can provide an unbiased, system-wide view of the cellular changes induced by the compound.

Proteomics: By analyzing changes in protein expression and post-translational modifications in cells or tissues treated with this compound, researchers can identify the specific cellular pathways that are modulated. This can help to pinpoint its primary targets and downstream signaling cascades.

Metabolomics: This approach can reveal alterations in the cellular metabolome following compound treatment, providing insights into its effects on metabolic pathways.

The integration of these omics datasets can offer a more complete picture of the compound's biological effects than can be achieved through traditional targeted assays alone. This comprehensive mechanistic insight is invaluable for validating its therapeutic potential and identifying potential biomarkers of its activity.

Strategies for Overcoming Potential Research Obstacles and Advancing Compound Development

The advancement of this compound from a chemical entity to a validated research tool or potential therapeutic lead will likely encounter several obstacles. A proactive approach to addressing these challenges will be crucial for its successful development.

One potential obstacle is the complexity of its chemical synthesis. The development of an efficient and scalable synthetic route will be necessary to produce the quantities of the compound required for extensive preclinical testing.

Another challenge will be to thoroughly characterize its pharmacokinetic and pharmacodynamic properties. Understanding how the compound is absorbed, distributed, metabolized, and excreted will be essential for designing meaningful in vivo experiments.

Finally, a lack of commercially available, well-characterized batches of the compound could hinder research efforts. Ensuring access to high-purity, reliable sources of this compound will be a fundamental requirement for the scientific community to robustly investigate its biological potential. sigmaaldrich.com

Overcoming these obstacles will require a multidisciplinary approach, involving synthetic chemists, pharmacologists, and biochemists working in collaboration to systematically advance the study of this promising compound.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare N-(3-Benzyloxy-phenyl)guanidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reacting 3-benzyloxyaniline with guanidylating agents like cyanamide or thiourea derivatives. Key parameters include solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalyst use (e.g., HCl or metal oxides). Optimization studies suggest that lower temperatures (80–90°C) reduce side reactions, while polar aprotic solvents improve reagent solubility . For example, Table 2 in outlines yields ranging from 65% to 85% under varying conditions.

Q. How is the structural integrity of This compound confirmed post-synthesis?

- Methodological Answer : Structural validation employs spectroscopic techniques:

- NMR : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm) and guanidine NH signals (δ 6.2–7.0 ppm).

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 256.12).

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 63.7%, H: 5.6%, N: 18.3%) .

Q. What in vitro assays are recommended for preliminary evaluation of This compound's biological activity?

- Methodological Answer : Basic screening includes:

- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus or C. albicans) .

- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .

- Enzyme Inhibition : Fluorometric assays for kinases or proteases to identify mechanistic targets .

Advanced Research Questions

Q. How do substituent variations on the benzyloxy group influence This compound's pharmacological profile?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution (e.g., electron-donating -OCH or electron-withdrawing -NO groups). For example:

- Anticancer Activity : Methoxy substitutions at the 3,4,5-positions (as in ) enhance DNA intercalation, reducing IC values by 40% compared to unsubstituted analogs.

- Solubility : Hydrophilic groups (e.g., -OH) improve aqueous solubility but may reduce membrane permeability. Computational tools (e.g., LogP predictions) guide rational design .

Q. What metabolic pathways are observed for This compound in mammalian systems, and how are metabolites characterized?

- Methodological Answer : In vivo metabolism involves cytochrome P450-mediated oxidation (e.g., hydroxylation at the benzyloxy moiety) and conjugation reactions. Metabolites are identified via:

- TLC and HPLC : Separation using silica gel or reverse-phase columns.

- LC-MS/MS : Fragmentation patterns differentiate parent compounds from metabolites (e.g., m/z shifts corresponding to +16 Da for hydroxylation) .

Q. Can This compound serve as a lead compound for kinase inhibitor development, and what computational approaches validate this?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to ATP pockets of kinases (e.g., EGFR or CDK2). Key steps:

- Target Selection : Prioritize kinases with known guanidine-sensitive active sites.

- Binding Mode Analysis : Hydrogen bonding between the guanidine group and kinase aspartate residues (e.g., DFG motif) correlates with inhibitory activity .

Q. What strategies mitigate off-target effects of This compound derivatives in CNS applications?

- Methodological Answer : Blood-brain barrier (BBB) penetration is assessed via:

- PAMPA-BBB Assay : Predicts passive diffusion (Pe > 4.0 × 10 cm/s indicates high permeability).

- Structural Modifications : Introducing halogen atoms (e.g., -Cl) or reducing molecular weight (<450 Da) enhances BBB traversal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.